2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride
Description
2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride is a sulfur-containing heterocyclic compound with a pyridine backbone substituted at positions 2 and 3. The 2-position features a 4-chlorophenylthio group, while the 3-position is functionalized as a carbonyl chloride. This structure confers reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis, particularly for amide bond formation in pharmaceuticals or agrochemicals . Its molecular formula is C₁₂H₇Cl₂NOS, with a molecular weight of 284.16 g/mol (calculated).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NOS/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZIPUKLQDTFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379258 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97936-44-2 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thionyl Chloride Method
Procedure : The most common and straightforward method involves treating 2-(4-chlorophenylthio)nicotinic acid with thionyl chloride (SOCl2) under heating conditions, typically for about 1.5 hours. The reaction is usually conducted under reflux to ensure complete conversion.
Reaction Conditions : Heating with thionyl chloride, often in the presence of a catalytic amount of a base or solvent such as pyridine to scavenge the generated HCl, improves the reaction efficiency.
Yield and Purity : This method generally provides good yields of the acid chloride, although exact yields vary depending on reaction scale and conditions. The product is typically isolated by removal of excess thionyl chloride and purification by recrystallization or distillation.
Reference : This method is documented in the European Journal of Medicinal Chemistry (1985) by Monge et al., and summarized in ChemicalBook.
Use of 4-Dimethylaminopyridine (DMAP) as Catalyst
Improved Procedure : An enhanced method involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst in the chlorination of carboxylic acids with thionyl chloride. DMAP accelerates the reaction and improves yields.
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- The reaction can be conducted at moderate temperatures (80–85°C).
- The process is more robust and amenable to large-scale synthesis.
- DMAP hydrochloride formed during the reaction can be filtered off and reused, reducing waste.
- The method avoids the slow addition of pyridine and reduces time-dependent yield losses.
Typical Conditions : About one equivalent of the acid is reacted with approximately one equivalent of DMAP and 3 to 10 equivalents of thionyl chloride in a solvent such as heptane for 5 to 7 hours.
Workup : After reaction completion, extraction with solvents like ethyl acetate removes DMAP hydrochloride, and the acid chloride is crystallized by addition of a non-polar solvent such as heptane.
Reference : This improved method is described in patent EP0731800A1, highlighting its industrial applicability and environmental benefits.
Alternative Solvent Systems and Reaction Media
Biphasic Solvent Systems : For related acid chlorides, reactions have been performed in biphasic systems comprising water and water-immiscible organic solvents to facilitate product isolation and reduce side reactions.
Base Catalysis : Small amounts (<10 mol%) of bases other than the amine reactants can be used to improve reaction rates and selectivity.
Reference : Such solvent and base systems are discussed in the context of 2-halopyridinecarbonyl chlorides in patent US7241896B2, which may be adapted for similar compounds.
| Method | Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Thionyl Chloride (SOCl2) | SOCl2, sometimes pyridine | Heating, ~1.5 h reflux | Simple, well-established | Requires careful handling of SOCl2 and HCl byproduct |
| DMAP-Catalyzed Chlorination | SOCl2, DMAP | 80–85°C, 5–7 h, heptane | Higher yield, scalable, reusable catalyst | Longer reaction time than direct SOCl2 method |
| Biphasic Solvent System | SOCl2, base, water + organic solvent | Variable, biphasic system | Easier workup, reduced side reactions | More complex setup |
The thionyl chloride method remains the standard for laboratory-scale synthesis due to its simplicity and effectiveness.
The DMAP-catalyzed process offers significant improvements for industrial-scale production, including better yield stability and waste management.
Reaction monitoring is critical, especially in the pyridine-mediated method, as prolonged reaction times can reduce yields.
The choice of solvent and reaction conditions can influence the purity and crystallinity of the final acid chloride.
No significant alternative chlorinating agents (e.g., oxalyl chloride, phosphorus pentachloride) have been reported specifically for this compound, likely due to the efficiency of thionyl chloride-based methods.
The preparation of 2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride is efficiently achieved by chlorination of the corresponding carboxylic acid using thionyl chloride. The classical method involves direct heating with thionyl chloride, while the DMAP-catalyzed method provides a more robust and scalable alternative suitable for industrial applications. Optimization of reaction conditions, including solvent choice and catalyst loading, can further enhance yield and purity. These methods are well-documented in the literature and patents, providing a reliable foundation for synthetic chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols and Amines: Formed through reduction reactions.
Scientific Research Applications
Applications in Synthetic Chemistry
-
Acylation Reactions :
2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride serves as an acylating agent in the synthesis of various derivatives. The carbonyl chloride group can react with nucleophiles such as amines, facilitating the formation of amides and other functionalized compounds. This property is particularly useful in creating complex molecules for pharmaceutical applications. -
Synthesis of Heterocyclic Compounds :
The compound can be utilized as a precursor in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry. For instance, it can be involved in reactions leading to the formation of thieno[2,3-b]pyridines and other related structures .
Biological Activities
-
Anticancer Activity :
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. Studies have shown that modifications to the compound can enhance its potency against cancer cells. -
Antiviral Properties :
Compounds similar to this compound have demonstrated antiviral activity against viruses such as dengue and chikungunya. The antiviral mechanism is believed to involve interference with viral entry processes by modulating key cellular kinases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in the thioether and pyridine structures can significantly influence their efficacy against specific biological targets. Research has indicated that certain substitutions can enhance both anticancer and antiviral activities .
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxicity of various derivatives derived from this compound, several compounds exhibited IC50 values lower than standard chemotherapeutic agents, indicating potential for development as anticancer therapies.
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of related compounds found that they significantly inhibited dengue virus replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral efficacy, paving the way for future drug development efforts targeting viral infections.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The carbonyl chloride group is highly reactive and can form stable amide or ester linkages with proteins and enzymes, thereby modulating their activity. The thioether linkage also plays a role in the compound’s reactivity, allowing it to participate in redox reactions and influence cellular signaling pathways.
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituent effects, physicochemical properties, and applications:
Structural Comparison
Key Observations :
- Electron-withdrawing vs. Electron-donating groups : The 4-chlorophenyl group in the target compound is electron-withdrawing, which may enhance electrophilicity at the carbonyl chloride compared to the electron-donating methyl group in HD-3712 .
- Steric effects : The bulkier 4-chlorophenylthio group may reduce reaction rates in nucleophilic acyl substitutions compared to the smaller ethylthio group in ’s compound .
Physicochemical Properties
- Melting Points: While data for the target compound are unavailable, analogous compounds exhibit significant variation: 4-Chloropyridine-2-carbonyl chloride hydrochloride (): 34–38°C . 4-(4-Aminophenylthio)-N-methylcarboxamide (): 112.8–115.1°C .
- Solubility : Thioether-containing compounds (e.g., HD-3712) are typically lipophilic, but the 4-chlorophenyl group may further reduce water solubility compared to alkylthio derivatives .
Biological Activity
2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, backed by relevant research findings and data.
Chemical Structure
The compound features a pyridine ring substituted with a chlorophenyl thio group and a carbonyl chloride moiety. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Effects : Some derivatives related to this compound have demonstrated anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
| Candida albicans | 256 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it exhibited selective toxicity towards certain cancer cells while sparing normal cells. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl group enhances its cytotoxic effects .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The carbonyl chloride moiety can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition.
- Disruption of Membrane Integrity : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, disrupting microbial cell membranes.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
Case Studies
Several studies have documented the biological activity of similar compounds, providing insights into potential applications:
- Study on Antimicrobial Efficacy : A recent study demonstrated that related thio-pyridine derivatives exhibited enhanced antimicrobial activity due to structural modifications akin to those in this compound .
- Cytotoxicity Assessment : Research focusing on thio-pyridine compounds revealed that modifications at the phenyl ring significantly influenced anticancer activity, supporting the observed effects in this compound .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2-[(4-chlorophenyl)thio]pyridine-3-carbonyl chloride?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the aromatic protons, thioether linkage, and carbonyl group. For example, in related pyridine-carbonyl chloride derivatives, the carbonyl carbon typically appears near δ 164 ppm in -NMR .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak (e.g., m/z 208.07 for [M+H]) and fragmentation patterns .
- Elemental Analysis : Confirm the empirical formula (CHClNOS) through combustion analysis .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile decomposition products (e.g., HCl, SO) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place away from oxidizing agents and moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodological Answer :
- Catalysts : Use palladium-based catalysts for cross-coupling reactions with arylboronic acids, achieving yields >80% in DMF at 80°C .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution at the carbonyl chloride group .
- Temperature Control : Maintain low temperatures (0–5°C) during acyl chloride formation to minimize side reactions .
Q. What analytical methods are suitable for assessing the compound’s stability under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 150°C) .
- HPLC-PDA : Track degradation products under accelerated aging (e.g., 40°C/75% RH) using reverse-phase chromatography .
- FT-IR Spectroscopy : Detect hydrolysis by observing shifts in the carbonyl stretch (C=O at ~1750 cm) .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare -NMR chemical shifts with structurally analogous compounds (e.g., 3-bromo-5-ethylimidazo[1,2-α]pyridine derivatives) to identify discrepancies in aromatic proton environments .
- Isotopic Labeling : Use - or -labeled precursors to confirm ambiguous signals in complex spectra .
Q. What strategies improve regioselectivity in reactions involving the thioether and carbonyl chloride groups?
- Methodological Answer :
- Protecting Groups : Temporarily block the thioether with a benzyl group to direct reactivity toward the acyl chloride .
- Metal Coordination : Utilize Cu(I) catalysts to selectively activate the pyridine ring for C–H functionalization .
Q. How is this compound applied in biochemical assays (e.g., ion channel studies)?
- Methodological Answer :
- CFTR Chloride Channel Modulation : Derivatize the compound to synthesize cAMP analogs (e.g., 8-(4-chlorophenylthio)cAMP) for studying chloride transport in epithelial cells .
- Fluorescence Quenching Assays : Use MQAE dye to quantify chloride flux changes induced by CFTR activation .
Q. What purification techniques ensure high-purity batches for pharmacological testing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
